molecular formula C8H6INO B12848203 5-Iodo-6-methyl-1,3-benzoxazole

5-Iodo-6-methyl-1,3-benzoxazole

Cat. No.: B12848203
M. Wt: 259.04 g/mol
InChI Key: JTXHLZMUBGWTPH-UHFFFAOYSA-N
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Description

5-Iodo-6-methyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-6-methyl-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of 2-aminophenol and an iodo-substituted aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and a solvent like ethanol . The reaction is carried out at elevated temperatures to facilitate the formation of the benzoxazole ring.

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs continuous flow reactors and optimized reaction conditions to achieve high yields and purity. Catalysts such as metal oxides and nanocatalysts are frequently used to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-6-methyl-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

5-Iodo-6-methyl-1,3-benzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-6-methyl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-1,3-benzoxazole: Lacks the methyl group at the 6-position.

    6-Methyl-1,3-benzoxazole: Lacks the iodine atom at the 5-position.

    5-Bromo-6-methyl-1,3-benzoxazole: Contains a bromine atom instead of iodine at the 5-position.

Uniqueness

5-Iodo-6-methyl-1,3-benzoxazole is unique due to the presence of both iodine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in halogen bonding, while the methyl group can affect its lipophilicity and membrane permeability .

Properties

Molecular Formula

C8H6INO

Molecular Weight

259.04 g/mol

IUPAC Name

5-iodo-6-methyl-1,3-benzoxazole

InChI

InChI=1S/C8H6INO/c1-5-2-8-7(3-6(5)9)10-4-11-8/h2-4H,1H3

InChI Key

JTXHLZMUBGWTPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1I)N=CO2

Origin of Product

United States

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